Molecular Weight and Steric Bulk Differentiation: N-Benzhydryl-4-Methoxybenzenesulfonamide vs. N-Benzyl-4-Methoxybenzenesulfonamide
N-Benzhydryl-4-methoxybenzenesulfonamide (MW 353.44 g/mol) provides a 27.4% greater molecular weight than its N-benzyl analog N-benzyl-4-methoxybenzenesulfonamide (MW 277.34 g/mol), directly reflecting the additional phenyl ring of the benzhydryl group . This steric difference is critical for enzyme active site occupancy: carbonic anhydrase isoform selectivity has been shown to be modulated by the steric profile of the N-substituent, with bulkier substituents favoring specific isoforms such as CA IX and CA XII over CA I and CA II [1]. For researchers designing isoform-selective inhibitors, the benzhydryl substituent offers a steric profile that the benzyl analog cannot replicate.
| Evidence Dimension | Molecular weight and steric bulk |
|---|---|
| Target Compound Data | MW 353.44 g/mol; benzhydryl (diphenylmethyl) N-substituent |
| Comparator Or Baseline | N-Benzyl-4-methoxybenzenesulfonamide (MW 277.34 g/mol; benzyl N-substituent) |
| Quantified Difference | Molecular weight difference: +76.10 g/mol (+27.4%); additional phenyl ring |
| Conditions | Calculated from molecular formula; relevance established in carbonic anhydrase isoform selectivity literature |
Why This Matters
Procurement of the correct N-substituted analog is essential for SAR reproducibility; the benzhydryl substituent impacts active site shape complementarity that the benzyl analog cannot substitute.
- [1] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-81. Review of isoform-selective CA inhibition and steric determinants. View Source
